molecular formula C5H7NO3 B555521 D-Pyroglutamic acid CAS No. 4042-36-8

D-Pyroglutamic acid

Cat. No.: B555521
CAS No.: 4042-36-8
M. Wt: 129.11 g/mol
InChI Key: ODHCTXKNWHHXJC-GSVOUGTGSA-N
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Description

D-Pyroglutamic acid, also known as 5-oxoproline, is a naturally occurring amino acid derivative. It is formed by the cyclization of the free amino group of glutamic acid or glutamine, resulting in a lactam structure. This compound exists as two enantiomers: this compound and L-Pyroglutamic acid. This compound is less common in nature compared to its L-counterpart but is still significant in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Pyroglutamic acid can be synthesized through several methods. One common approach involves the cyclization of D-glutamic acid under acidic or thermal conditions. For instance, heating D-glutamic acid at 180°C results in the loss of a water molecule, forming this compound . Another method involves the use of γ-glutamyl cyclotransferase, an enzyme that catalyzes the conversion of glutathione to pyroglutamic acid .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme γ-glutamyl cyclotransferase, facilitating the efficient conversion of glutathione to this compound .

Chemical Reactions Analysis

Types of Reactions: D-Pyroglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Pyroglutamic acid has numerous applications in scientific research:

Mechanism of Action

D-Pyroglutamic acid exerts its effects primarily through its role in the glutathione cycle. It is converted to glutamate by the enzyme 5-oxoprolinase. This conversion is crucial for maintaining the cellular redox state and protecting cells from oxidative stress. Additionally, this compound can modulate neurotransmitter levels in the brain, influencing cognitive functions .

Comparison with Similar Compounds

Uniqueness: D-Pyroglutamic acid is unique due to its specific role in the glutathione cycle and its potential therapeutic applications. Its ability to modulate neurotransmitter levels and protect against oxidative stress distinguishes it from other similar compounds .

Properties

IUPAC Name

(2R)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193432
Record name D-Pyroglutamic acid
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4042-36-8
Record name (+)-Pyroglutamic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Pyroglutamic acid
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Record name D-Pyroglutamic acid
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Record name 5-oxo-D-proline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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